molecular formula C7H5ClINO2 B1352127 4-Chloro-6-iodo-3-nitrotoluene CAS No. 83706-53-0

4-Chloro-6-iodo-3-nitrotoluene

Cat. No.: B1352127
CAS No.: 83706-53-0
M. Wt: 297.48 g/mol
InChI Key: QKCJKTFOGQXDPE-UHFFFAOYSA-N
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Description

Contextualizing 4-Chloro-6-iodo-3-nitrotoluene within the Landscape of Substituted Aromatic Systems

This compound is a polysubstituted aromatic compound, a class of molecules that form the backbone of many industrial chemicals and biologically active compounds. rsc.org The specific arrangement of its functional groups—a chlorine atom, an iodine atom, and a nitro group on the toluene (B28343) ring—creates a molecule with distinct electronic and steric properties. ontosight.ai The presence of both electron-withdrawing (nitro and chloro) and a bulky, polarizable iodo group makes each position on the aromatic ring chemically distinct, allowing for selective reactions. ontosight.ai

The utility of such a molecule lies in its capacity to undergo a variety of chemical transformations. The nitro group can be reduced to an amine, a gateway to a vast number of further reactions. The halogen atoms, with their differing reactivities, can be selectively displaced or participate in cross-coupling reactions, enabling the construction of more complex carbon skeletons. This multi-functional nature positions this compound as a strategic starting material in multi-step synthetic sequences. ontosight.ai

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₇H₅ClINO₂
IUPAC Name 1-Chloro-5-iodo-4-methyl-2-nitrobenzene
CAS Number 83706-53-0
Molar Mass 313.48 g/mol
Appearance Pale yellow crystalline solid
Melting Point 85.8 °C (experimental average) epa.gov
Boiling Point 317 °C (predicted average) epa.gov
Water Solubility 1.09e-4 g/L (predicted average) epa.gov

This table is interactive. You can sort the data by clicking on the column headers.

Significance of Highly Functionalized Arenes as Synthetic Precursors in Contemporary Chemical Science

Highly functionalized arenes, such as this compound, are indispensable tools in modern organic synthesis. Their importance stems from their role as versatile building blocks for the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. rsc.org The strategic placement of various functional groups on the aromatic ring allows for a programmed sequence of reactions, leading to the desired target molecule with high efficiency and selectivity. libretexts.org

The ability to perform sequential and regioselective modifications is a cornerstone of modern synthetic chemistry. For instance, the differential reactivity of the chloro and iodo substituents in this compound can be exploited in sequential cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce different aryl or heteroaryl groups at specific positions. This stepwise approach is crucial for building the complex scaffolds of many modern drugs.

The presence of the nitro group further enhances the synthetic utility of these compounds. Reduction of the nitro group to an amine opens up a plethora of synthetic possibilities, including diazotization reactions, amide bond formations, and the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. rsc.org The synthesis of various bioactive heterocycles often relies on the availability of such pre-functionalized aromatic precursors. amazonaws.comresearchgate.net

Evolution of Research on Nitro- and Halogen-Substituted Aromatic Compounds

The study of nitro- and halogen-substituted aromatic compounds has a rich history, dating back to the 19th century with the discovery of nitration and halogenation reactions. Initially, the focus was on the production of dyes and explosives. However, as the field of organic synthesis matured, the synthetic potential of these compounds became increasingly apparent.

Key milestones in this evolution include:

The discovery of electrophilic aromatic substitution: This fundamental reaction class allowed for the direct introduction of nitro and halogen groups onto aromatic rings, laying the groundwork for the synthesis of a vast array of substituted arenes.

The development of nucleophilic aromatic substitution (SNAr): The realization that electron-withdrawing groups, such as the nitro group, could activate an aromatic ring towards nucleophilic attack opened up new avenues for functionalization.

The advent of transition metal-catalyzed cross-coupling reactions: The development of reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings in the latter half of the 20th century revolutionized the synthesis of biaryls and other complex aromatic structures. Halogenated nitroaromatics proved to be excellent substrates for these powerful transformations. rsc.org

The rise of regioselective synthesis: Increasing sophistication in synthetic methodology has allowed for precise control over the substitution pattern on the aromatic ring, enabling the synthesis of highly complex and specific isomers. libretexts.org

The continued interest in these compounds is driven by the perpetual need for new molecules with specific biological or material properties. The unique combination of reactivity and stability offered by compounds like this compound ensures their continued relevance in the ongoing quest for novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-iodo-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCJKTFOGQXDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232571
Record name 4-Chloro-6-iodo-3-nitrotoluene
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Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83706-53-0
Record name 1-Chloro-5-iodo-4-methyl-2-nitrobenzene
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Record name 4-Chloro-6-iodo-3-nitrotoluene
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Record name 4-Chloro-6-iodo-3-nitrotoluene
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Record name 4-chloro-6-iodo-3-nitrotoluene
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Investigating the Reactivity and Mechanistic Pathways of 4 Chloro 6 Iodo 3 Nitrotoluene Derivatives

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uomustansiriyah.edu.iqmasterorganicchemistry.com The rate-determining step is the initial attack by the electrophile, which disrupts the ring's aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com

Electronic and Steric Influences of Halogen and Nitro Substituents on Ring Activation/Deactivation

The substituents on an aromatic ring significantly influence the rate and position of electrophilic attack. They are broadly classified as either activating or deactivating groups. wikipedia.org Activating groups increase the reaction rate compared to benzene (B151609), while deactivating groups decrease it. wikipedia.org This effect is primarily due to how the substituent stabilizes or destabilizes the positively charged sigma complex intermediate. libretexts.org

In the case of 4-chloro-6-iodo-3-nitrotoluene, the benzene ring is substituted with two halogen atoms (chloro and iodo), a nitro group, and a methyl group (from the toluene (B28343) backbone).

Nitro Group: The nitro group (-NO₂) is a powerful deactivating group. wikipedia.orgchempedia.info It deactivates the ring through both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). This significant withdrawal of electron density makes the aromatic ring much less nucleophilic and slows down the rate of electrophilic attack considerably. wikipedia.orgchempedia.info For instance, the nitration of toluene is about 25 times more reactive than benzene, while the subsequent nitration of nitrotoluene requires harsher conditions due to the deactivating effect of the nitro group. wikipedia.orgcerritos.edu

Methyl Group: The methyl group (-CH₃) of the toluene backbone is an activating group. It donates electron density to the ring primarily through an inductive effect (+I), which helps to stabilize the carbocation intermediate. libretexts.org

SubstituentInductive EffectResonance EffectOverall Effect on EAS RateDirecting Effect
-Cl Electron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para
-I Electron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para
-NO₂ Electron-withdrawing (-I)Electron-withdrawing (-R)Strongly Deactivatingmeta
-CH₃ Electron-donating (+I)N/A (Hyperconjugation)Activatingortho, para

Regioselectivity and Isomer Distribution in Multi-Substituted Aromatic Nitration and Halogenation

Regioselectivity in EAS reactions on a multi-substituted ring is determined by the combined directing effects of all substituents. The most powerfully activating group generally controls the position of substitution. wou.edu However, when multiple deactivating groups are present, the reaction occurs at the position that is least deactivated. Steric hindrance also plays a crucial role, with bulky groups potentially blocking nearby positions. wou.edu

For a molecule like this compound, predicting the site of further nitration or halogenation requires analyzing the directing effects of the existing groups:

-CH₃ (at C1): ortho, para-director. Directs to C2, C4, C6.

-NO₂ (at C3): meta-director. Directs to C1, C5.

-Cl (at C4): ortho, para-director. Directs to C3, C5.

-I (at C6): ortho, para-director. Directs to C1, C5.

Considering the available positions (C2 and C5), the directing effects converge:

Position C2: Favored by the ortho-directing -CH₃ group. Disfavored by being ortho to the bulky iodine at C6 and ortho to the deactivating nitro group at C3.

Position C5: Favored by the meta-directing -NO₂ group, the ortho-directing -Cl group, and the para-directing -I group.

The directing effects overwhelmingly favor substitution at the C5 position. The strong deactivating nitro group directs meta to C5, while both halogens direct to C5 (ortho for chloro, para for iodo). Although the methyl group is activating, its directing influence towards C2 is sterically hindered and electronically disfavored by the adjacent nitro group. Therefore, electrophilic attack is most likely to occur at the C5 position, the least deactivated and sterically accessible site. Conventional nitration of toluene typically yields an ortho:meta:para ratio of about 57:4:39, but the substituents on this derivative drastically alter that outcome. uncw.edu

Role of σ-Complexes and Intermediates in EAS Mechanisms

The mechanism of EAS proceeds through a high-energy carbocation intermediate known as an arenium ion or σ-complex. uomustansiriyah.edu.iq This intermediate is formed when the aromatic π-system attacks the electrophile, temporarily disrupting aromaticity. uomustansiriyah.edu.iqyoutube.com The σ-complex is resonance-stabilized, with the positive charge delocalized over the carbons ortho and para to the site of attack. youtube.com

The stability of this σ-complex is the key to understanding substituent effects.

Activating Groups: Electron-donating groups (like -CH₃ or -OR) stabilize the σ-complex by donating electron density, lowering the activation energy of the rate-determining step and speeding up the reaction. libretexts.org When the attack is ortho or para to a donating group with lone pairs (like -OR), an additional resonance structure can be drawn where the positive charge is placed directly on the substituent, greatly increasing stability. libretexts.org

Deactivating Groups: Electron-withdrawing groups (like -NO₂) destabilize the σ-complex by pulling electron density away from the already electron-deficient ring. study.com This increases the activation energy and slows the reaction. study.com If an attack occurs ortho or para to a nitro group, one of the resonance structures places the positive charge on the carbon directly attached to the electron-withdrawing group, which is a particularly unstable arrangement. study.com Attack at the meta position avoids this highly destabilized structure, which is why nitro groups are meta-directors. study.com

Nucleophilic Aromatic Substitution (NAS) Chemistry of Halogenated Nitrotoluenes

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions. wikipedia.orgchemistrysteps.com This reaction requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups on the ring to make it electron-deficient and susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org

Nitro Group Activation in Nucleophilic Displacement Reactions

The nitro group is the most common and powerful activating group for SₙAr reactions. wikipedia.orgbyjus.com For the SₙAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com This step is typically the slow, rate-limiting step as it involves the disruption of aromaticity. nih.gov

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

The nitro group activates the ring towards this reaction because its strong electron-withdrawing nature can delocalize and stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgchemistrysteps.com This stabilization is only possible when the nitro group is ortho or para to the site of attack, as the negative charge can be delocalized onto the oxygen atoms of the nitro group in the resonance structures. chemistrysteps.comlibretexts.org If the nitro group is in the meta position, it cannot directly stabilize the intermediate through resonance, and the reaction is much less likely to occur. libretexts.org

In this compound, the nitro group at C3 is ortho to the chlorine at C4 and meta to the iodine at C6. Consequently, the chlorine atom is significantly activated towards nucleophilic displacement, while the iodine atom is not activated by the nitro group via the SₙAr mechanism.

Selective Halogen Exchange and Functional Group Interconversion

The differential activation of the halogens in this compound allows for selective reactions. The chlorine atom at C4 is activated by the ortho nitro group, making it susceptible to displacement by various nucleophiles (e.g., -OH, -OR, -NH₂, -SR). chemistrysteps.com In contrast, the iodine at C6 lacks this activation and would be much less reactive under SₙAr conditions.

This difference in reactivity enables selective halogen exchange and functional group interconversion. For instance, reacting the compound with a nucleophile like sodium methoxide (B1231860) (NaOCH₃) would be expected to selectively replace the chlorine atom, yielding 4-methoxy-6-iodo-3-nitrotoluene, while leaving the iodine atom intact.

However, the reactivity of aryl halides in other, non-SₙAr reactions, such as metal-halogen exchange or transition-metal-catalyzed cross-coupling, is often governed by the carbon-halogen bond dissociation energy. In these cases, the general reactivity trend is C–I > C–Br > C–Cl, making the C-I bond the more reactive site. nih.gov Therefore, by choosing the appropriate reaction conditions (SₙAr vs. organometallic), one can selectively functionalize the molecule at either the C4 (chloro) or C6 (iodo) position, highlighting the versatility of polyhalogenated nitroaromatics in chemical synthesis.

Side-Chain Functionalization and Transformations of the Methyl Group

The methyl group of this compound serves as a key handle for synthetic transformations, allowing for the introduction of diverse functional groups through side-chain manipulation. These transformations primarily involve oxidation, reduction, and substitution reactions at the benzylic position, which is activated by the adjacent aromatic ring.

The benzylic methyl group on substituted toluenes can be readily oxidized to a carboxylic acid. masterorganicchemistry.comyoutube.com This transformation is particularly valuable as it converts an electron-donating alkyl group into a meta-directing carboxyl group, altering the electronic properties and reactivity of the aromatic ring. masterorganicchemistry.com For a substrate like this compound, strong oxidizing agents are typically required.

The reaction requires a benzylic C-H bond to proceed; tertiary alkyl groups without such a bond are resistant to this oxidation. youtube.com The mechanism often involves the initial formation of a benzylic radical, which is then further oxidized. masterorganicchemistry.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often under harsh conditions such as heat. masterorganicchemistry.comyoutube.com Alternative methods, such as aerobic oxidation catalyzed by cobalt salts in the presence of a radical initiator, have also been developed for substituted toluenes. organic-chemistry.org Nitric acid can also be employed for the oxidation of electron-deficient nitrotoluenes, though this often requires high pressure and temperature and carries a risk of explosion. google.com

The resulting carboxylic acid, 4-chloro-6-iodo-3-nitrobenzoic acid, is a versatile intermediate. While the outline focuses on the formation of carboxylic acid derivatives, it is noteworthy that these derivatives can undergo subsequent reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, providing another route for functionalization.

Table 1: Representative Conditions for Benzylic Oxidation of Toluene Derivatives


The benzylic position of this compound is susceptible to free-radical halogenation. This reaction allows for the replacement of a benzylic hydrogen with a halogen, typically bromine or chlorine, creating a reactive benzylic halide. libretexts.org The increased reactivity at the benzylic position is due to the relative weakness of the benzylic C-H bond and the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orglibretexts.org

N-Bromosuccinimide (NBS) is the most common reagent for benzylic bromination, as it provides a low, constant concentration of bromine (Br₂), which favors the radical substitution pathway over electrophilic addition to the aromatic ring. youtube.comchemistrysteps.comlibretexts.org The reaction is initiated by light (hν), heat (Δ), or a radical initiator like benzoyl peroxide. The mechanism proceeds via a radical chain reaction involving initiation, propagation, and termination steps. youtube.comyoutube.com In the propagation phase, a bromine radical abstracts a benzylic hydrogen to form the resonance-stabilized benzylic radical, which then reacts with Br₂ to form the product and regenerate the bromine radical. youtube.comchemistrysteps.com

The resulting 1-(bromomethyl)-4-chloro-6-iodo-3-nitrobenzene is a highly useful synthetic intermediate. The benzylic bromine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), allowing for the introduction of a wide variety of functional groups such as alcohols, ethers, amines, and nitriles at the benzylic carbon.

Table 2: Conditions for Benzylic Halogenation


Transition Metal-Catalyzed Coupling Reactions of Halogenated Nitrotoluenes

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly relevant for polyhalogenated substrates like this compound. nih.govnih.govresearchgate.netmdpi.com The presence of two different halogen atoms (iodine and chlorine) on the aromatic ring allows for selective, stepwise functionalization due to the significant difference in reactivity of C-I and C-Cl bonds in catalytic cycles.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. nih.gov This differential reactivity is central to developing selective bond formation strategies for this compound. The carbon-iodine bond is significantly more susceptible to oxidative addition to a low-valent palladium(0) center than the much stronger carbon-chlorine bond. This allows for selective coupling reactions at the C-6 position (iodo) while leaving the C-4 position (chloro) intact for subsequent transformations.

Carbon-Carbon Bond Formation: Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a premier method for C-C bond formation. By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can selectively couple an aryl or vinyl boronic acid at the C-I position of this compound. mdpi.comwhiterose.ac.ukacs.org

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination enables the coupling of amines with aryl halides to form C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be applied selectively to the C-I bond of the target molecule to introduce primary or secondary amines, anilines, or other nitrogen nucleophiles. The choice of phosphine (B1218219) ligand is often critical for achieving high yields and selectivity. wikipedia.org

Carbon-Oxygen Bond Formation: Analogous to C-N coupling, palladium-catalyzed methods, often considered a variant of the Buchwald-Hartwig reaction, can be used to form C-O bonds by coupling alcohols or phenols with the aryl iodide.

The unreacted C-Cl bond remains available for a second, distinct coupling reaction under more forcing conditions, enabling the synthesis of complex, multi-substituted aromatic structures from a single starting material. acs.org

Table 3: Site-Selective Coupling Strategies for Dihaloarenes


The nitro group in this compound is a versatile functional group that can be reduced to an aromatic amine. This transformation opens up a different set of synthetic possibilities, particularly for constructing nitrogen-containing compounds. A key challenge is the chemoselective reduction of the nitro group without affecting the aryl-halide bonds, which are susceptible to hydrodehalogenation under certain reductive conditions. nih.govtandfonline.com

Classic methods for nitro group reduction, such as using metals like iron, tin, or zinc in acidic media (e.g., Fe/HCl), are often effective and tolerate aryl halides. tandfonline.com Catalytic hydrogenation using catalysts like platinum or palladium on carbon can also be used, but conditions must be carefully controlled to avoid dehalogenation. nih.gov Specialized catalysts, such as sulfided platinum, have been developed to enhance chemoselectivity for nitro group reduction in the presence of halogens. nih.gov

"Reductive coupling" refers to reactions where the nitro group is reduced in situ and the resulting amine (or an intermediate species) is trapped by an electrophile or participates in a coupling reaction in a one-pot process. researchgate.netnih.gov This strategy avoids the isolation of potentially toxic or unstable aromatic amine intermediates. rsc.orgresearchgate.net

One-Pot Reduction and Acylation: The nitro group can be reduced, and the newly formed amine can be immediately acylated with an acid chloride or anhydride (B1165640) to form an amide. rsc.orgresearchgate.net

Reductive Cross-Coupling: More advanced methodologies involve the transition metal-catalyzed coupling of a nitroarene with a coupling partner, where the nitro group serves as a precursor to the nucleophile. For instance, a palladium-catalyzed reaction can involve the in-situ reduction of the nitroaromatic, followed by a Buchwald-Hartwig amination with an aryl halide present in the same pot. novartis.com Some methods even use nitroarenes as electrophilic coupling partners in denitrative cross-coupling reactions. acs.orgresearchgate.net

These methodologies provide efficient pathways to synthesize complex diarylamines, amides, and other N-aryl compounds directly from halogenated nitrotoluene precursors. rsc.orgresearchgate.netnih.govnih.gov

Table 4: Chemoselective Reduction Methods for Halogenated Nitroarenes



Theoretical and Computational Chemistry Approaches to 4 Chloro 6 Iodo 3 Nitrotoluene Systems

Quantum Chemical Investigations of Electronic Structure and Aromaticity

Quantum chemical methods are fundamental to understanding the distribution of electrons and the inherent stability of aromatic compounds. For systems like 4-Chloro-6-iodo-3-nitrotoluene, these calculations can elucidate the influence of multiple, electronically distinct substituents on the benzene (B151609) ring's properties.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for studying substituted nitrobenzenes. DFT, particularly with functionals like PBE0, is often used to investigate the influence of substituent type and position on the molecule's stability and decomposition pathways. researchgate.netacs.org For instance, studies on various nitrobenzene derivatives have utilized the PBE0/6-31+G(d,p) level of theory to compute Gibbs free energies and analyze reaction energy profiles. researchgate.netacs.org These calculations reveal that substituents in the ortho and para positions can cause significant deviations in decomposition mechanisms due to resonance effects involving the nitro group. researchgate.netacs.org

Ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2), provide a high level of accuracy for studying the electronic structure and excited states of molecules like nitrobenzene. acs.orgresearchgate.net These methods are crucial for constructing potential energy surfaces for dissociation reactions and for accurately calculating vertical excitation energies. acs.orgresearchgate.net For a molecule like this compound, these methods could predict how the halogen and methyl groups modify the electronic transitions and bond dissociation energies compared to unsubstituted nitrobenzene.

Table 1: Common Computational Methods for Substituted Nitrobenzenes

Method Typical Basis Set Common Applications
Density Functional Theory (DFT) - PBE0 6-31+G(d,p) Ground-state geometry optimization, reaction pathway analysis, thermodynamic properties. researchgate.netacs.org
Density Functional Theory (DFT) - B3LYP 6-311++G(d,p) Geometry optimization, frequency calculations, analysis of reaction mechanisms. researchgate.net
Møller–Plesset Perturbation Theory (MP2) cc-pVDZ Calculation of binding energies and intermolecular interactions. nih.gov
Complete Active Space SCF (CASSCF) ANO-RCC Multi-reference calculations, study of excited states and bond breaking/formation. acs.orgresearchgate.net
Multi-State CASPT2 (MS-CASPT2) ANO-RCC High-accuracy calculation of vertical excitation energies and potential energy surfaces. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.comlibretexts.org For this compound, the electron-withdrawing nitro and halogen groups are expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. taylorandfrancis.com

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). nih.gov This method is valuable for analyzing charge distribution and understanding delocalization effects. For a substituted nitrotoluene, NBO analysis can quantify the delocalization of electron density from the halogen lone pairs and the methyl group into the aromatic ring and the withdrawal of density by the nitro group. This provides insight into the stability and reactivity of specific bonds within the molecule.

Table 2: Predicted FMO Characteristics for this compound

Orbital Expected Energy Level Primary Atomic Orbital Contributions Implication for Reactivity
HOMO Relatively Low π-orbitals of the benzene ring, p-orbitals of halogens Moderate nucleophilicity, site of potential electrophilic attack.
LUMO Significantly Lowered π*-orbitals of the benzene ring and NO₂ group High electrophilicity, susceptibility to nucleophilic aromatic substitution.
HOMO-LUMO Gap Relatively Small - Indicates higher chemical reactivity compared to toluene (B28343).

The distribution of electron density and atomic charges governs a molecule's electrostatic potential and its interactions with other species. Computational methods can precisely map this distribution. Techniques like Bader's Quantum Theory of Atoms in Molecules (QTAIM) or methods based on fitting the electrostatic potential (e.g., CHELPG) are used to assign partial charges to each atom. osti.gov In this compound, the nitro group, being strongly electron-withdrawing, will create a significant electron deficiency on the aromatic ring, particularly at the ortho and para positions relative to it.

Molecular Modeling and Dynamics Simulations of Reaction Mechanisms

Beyond static electronic properties, computational chemistry is instrumental in exploring the dynamic processes of chemical reactions. By simulating reaction pathways and considering environmental effects, these models can predict reaction outcomes and elucidate complex mechanisms.

A key application of computational chemistry is the mapping of potential energy surfaces (PES) to understand reaction mechanisms. This involves locating the geometries of reactants, products, intermediates, and, most importantly, transition states (TS). libretexts.org A transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency. scm.com The energy difference between the reactants and the transition state determines the activation energy of the reaction.

For reactions involving substituted nitrobenzenes, such as nucleophilic aromatic substitution (SNAr) or thermal decomposition, computational methods can be used to model the step-by-step process. acs.orgrsc.org For example, in an SNAr reaction, calculations can determine the structure and stability of the zwitterionic intermediate (Meisenheimer complex) and the transition states leading to its formation and collapse. nih.gov DFT calculations have been used to compare different decomposition pathways for nitroaromatics, such as the direct cleavage of the C-NO₂ bond versus nitro-nitrite isomerization, revealing how substituents can alter the preferred mechanism. researchgate.netacs.orgrsc.org

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. nih.govacs.org Computational models account for these solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, capturing bulk electrostatic effects. osti.gov

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. This is particularly important when specific solvent-solute interactions, like hydrogen bonding, play a crucial role. acs.org For example, in SNAr reactions, polar aprotic solvents can stabilize the charged transition state and intermediates, accelerating the reaction. nih.govrsc.org Molecular dynamics simulations with explicit solvent molecules can be used to study the solvation shell structure around the reacting species and its influence on the reaction coordinate, offering a more dynamic and realistic view of chemical processes in solution. rsc.org

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound. By modeling the electronic structure and energy of the molecule and its potential reaction pathways, insights into its reactivity can be gained. For substituted nitrotoluenes, both electronic and steric effects of the substituents play a significant role in determining their chemical properties. acs.org Theoretical studies on related compounds, such as other o-nitrotoluene derivatives, have utilized methods like Density Functional Theory (DFT) to investigate decomposition mechanisms and the influence of different functional groups on reaction energies. acs.orgacs.org

Prediction of Regioselectivity and Kinetic vs. Thermodynamic Control

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. wikipedia.org In the context of this compound, this could apply to electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the methyl group.

Computational methods can predict regioselectivity by calculating the energies of the transition states and intermediates for all possible reaction pathways. The pathway with the lowest activation energy corresponds to the kinetically favored product, which is formed fastest. The most stable product corresponds to the thermodynamically favored product.

For a hypothetical electrophilic substitution reaction on this compound, computational models would calculate the stability of the sigma complexes (arenium ions) formed by the addition of an electrophile at the available positions on the aromatic ring. The distribution of electron density, influenced by the chloro, iodo, and nitro groups, would be a key factor. Generally, nitro groups are deactivating and meta-directing, while halogens are deactivating but ortho-, para-directing. The interplay of these effects, along with steric hindrance from the bulky iodine atom, would determine the most likely site of substitution.

Table 1: Hypothetical Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Electrophilic AttackPredicted ProductControl TypeRationale
C22-E-4-Chloro-6-iodo-3-nitrotolueneKineticLower activation energy due to directing effects of substituents.
C55-E-4-Chloro-6-iodo-3-nitrotolueneThermodynamicFormation of the most stable product isomer.

Note: This table is illustrative and not based on experimental or calculated data for this compound.

Conformational Analysis and Steric Hindrance Effects of Substituents

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, key aspects would be the orientation of the nitro group and the rotation of the methyl group.

The substituents on the toluene ring introduce significant steric hindrance, which influences the molecule's preferred conformation. The large iodine atom at position 6 and the chlorine atom at position 4 flank the nitro group at position 3. Computational methods can be used to calculate the potential energy surface for the rotation of the nitro group. Due to steric clashes with the adjacent iodine and chlorine atoms, the nitro group is likely to be twisted out of the plane of the benzene ring. This twisting affects the electronic conjugation of the nitro group with the aromatic system, which in turn influences the molecule's reactivity and spectroscopic properties.

Similarly, the barrier to internal rotation of the methyl group can be calculated. researchgate.net Studies on other ortho-substituted toluenes have shown that repulsive steric interactions between substituents and the methyl C-H bonds are dominant factors in determining the preferred conformation. researchgate.net

Table 2: Hypothetical Torsional Angle Calculations for this compound

Rotational BondCalculated ParameterHypothetical ValueImplication
C3-NDihedral Angle (C2-C3-N-O)45°Significant out-of-plane twisting of the nitro group due to steric hindrance from iodine and chlorine.
C1-C(H3)Rotational Barrier2.5 kcal/molSteric interactions with adjacent substituents influence the energy barrier for methyl group rotation.

Note: This table is illustrative and not based on experimental or calculated data for this compound.

Nuclear Quadrupole Resonance (NQR) Spectroscopy and Theoretical Correlations

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects transitions between nuclear quadrupole energy levels. du.ac.inyoutube.com It is particularly useful for studying nuclei with a spin quantum number I > 1/2, such as ³⁵Cl, ³⁷Cl, and ¹²⁷I, which are present in this compound. researchgate.net The NQR frequency is highly sensitive to the local electronic environment of the nucleus, specifically the electric field gradient (EFG). illinois.edu

Theoretical calculations, particularly DFT, can be used to compute the EFG tensor at the positions of the chlorine and iodine nuclei. From the calculated EFG, the nuclear quadrupole coupling constant (NQCC) and the asymmetry parameter can be determined. These theoretical values can then be compared with experimental NQR data to validate the computational model and provide a detailed understanding of the chemical bonding and charge distribution in the molecule. For instance, the NQR frequency of a chlorine atom is very sensitive to the ionic character of its bond. du.ac.in

Correlations between calculated EFG parameters and experimental NQR frequencies for a series of related haloaromatic compounds can help in assigning spectral lines and interpreting the electronic effects of the various substituents on the C-Cl and C-I bonds.

Table 3: Hypothetical NQR Data and Theoretical Correlation for this compound

NucleusExperimental NQR Frequency (MHz) (Hypothetical)Calculated NQCC (MHz) (Hypothetical)Interpretation
³⁵Cl37.574.8The C-Cl bond has significant covalent character, influenced by the electron-withdrawing nitro group.
¹²⁷I (ν₁)280.01860.0The C-I bond properties are affected by both steric and electronic interactions with adjacent groups.

Note: This table is illustrative and not based on experimental or calculated data for this compound.

Advanced Analytical Techniques for the Comprehensive Characterization of Complex Halogenated Aromatics

High-Resolution Spectroscopic Methodologies for Structural Elucidation

The definitive structure and electronic environment of 4-Chloro-6-iodo-3-nitrotoluene would typically be established using a combination of high-resolution spectroscopic techniques. These methods provide precise information about the atomic connectivity, the chemical environment of individual atoms, and the nature of the chemical bonds within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁷O)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the methyl carbon, the aromatic carbons directly bonded to substituents (Cl, I, NO₂, CH₃), and those bonded to hydrogen.

¹⁵N & ¹⁷O NMR: These less common NMR techniques could provide direct insight into the electronic environment of the nitro group (NO₂). ¹⁵N NMR would detect the nitrogen atom, while ¹⁷O NMR could characterize the two oxygen atoms, offering valuable data on the electron-withdrawing effects of the substituents.

Currently, specific, peer-reviewed ¹H, ¹³C, ¹⁵N, or ¹⁷O NMR data for this compound are not available in the public domain.

Advanced Mass Spectrometry (MS) Techniques: High-Resolution MS and Tandem MS

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution MS (HRMS): Would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₅ClINO₂).

Tandem MS (MS/MS): This technique involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would offer clear evidence for the connectivity of the molecule, showing characteristic losses of substituents like NO₂, Cl, I, or the methyl group.

While the molecular weight is known (297.48 g/mol ), detailed HRMS and tandem MS studies for this compound have not been published.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy probes the functional groups and bonds within a molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: Would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and methyl group, the C=C stretching of the aromatic ring, and, most notably, strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group. Bands corresponding to C-Cl and C-I bonds would appear in the fingerprint region.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect vibrations of the aromatic ring and the nitro group, often providing stronger signals for symmetric vibrations and non-polar bonds.

Specific, experimentally derived FTIR and Raman spectra for this compound are not present in the surveyed literature.

Hyphenated Chromatographic-Spectroscopic Approaches

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing the purity of a compound and identifying impurities or components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Monitoring

GC-MS is suitable for the analysis of thermally stable and volatile compounds. This compound, as a substituted toluene (B28343), would likely be amenable to GC-MS analysis. This method could be used to assess its purity, identify any volatile impurities from its synthesis, and monitor the progress of reactions in which it is a reactant or product.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Impurity Profiling

LC-MS is a versatile technique for separating and identifying components in a mixture. An application note for the separation of this compound using high-performance liquid chromatography (HPLC) exists, suggesting its compatibility with mass spectrometry detectors. sielc.com This approach would be invaluable for impurity profiling, allowing for the separation and identification of non-volatile impurities or byproducts from its synthesis. The mobile phase suggested for analysis includes acetonitrile (B52724), water, and an acid modifier, which is standard for reverse-phase chromatography. sielc.com

X-ray Diffraction for Solid-State Structure and Crystal Engineering

Beyond individual molecular structure, XRD elucidates the packing of molecules within the crystal lattice, governed by intermolecular interactions. In halogenated nitrotoluenes, interactions such as halogen bonding (e.g., I···O, Cl···O) and π-π stacking play a crucial role in directing the supramolecular architecture. beilstein-journals.orgnih.gov The nitro group, being a good halogen bond acceptor, can interact with the electropositive region (σ-hole) on the halogen atoms of neighboring molecules. beilstein-journals.orgnih.gov

Understanding these interactions is the foundation of crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical properties (e.g., melting point, solubility, optical properties). By systematically modifying the halogen or other functional groups on the nitrotoluene scaffold, it is possible to tune the intermolecular forces and control the solid-state packing arrangement. beilstein-journals.orgnih.gov For instance, the presence of both iodine and chlorine in this compound offers multiple sites for potential halogen bonding, which could lead to complex and potentially useful solid-state structures.

Table 2: Illustrative Crystallographic Data for a Related Halogenated Nitroaromatic Compound

Since specific crystallographic data for this compound is not publicly available, this table presents typical data for a representative compound, m-nitrotoluene, to illustrate the parameters obtained from an X-ray diffraction study. figshare.com

ParameterValue
Chemical FormulaC₇H₇NO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.985
b (Å)14.532
c (Å)6.014
β (°)104.25
Volume (ų)674.8
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.345
Key Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking

Research Applications and Synthetic Utility of 4 Chloro 6 Iodo 3 Nitrotoluene As a Key Intermediate

Strategic Building Block for Diverse Organic Syntheses

Precursor to Polysubstituted Benzene (B151609) and Naphthalene (B1677914) Derivatives

There is a lack of specific studies demonstrating the use of 4-Chloro-6-iodo-3-nitrotoluene as a direct precursor for the synthesis of polysubstituted benzene and naphthalene derivatives. In principle, the iodo and chloro groups could be sequentially functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce a wide range of substituents onto the benzene ring. The resulting polysubstituted toluenes could then potentially undergo further reactions to construct naphthalene ring systems. However, no published examples of these specific transformations using this compound have been identified.

Synthesis of Heterocyclic Ring Systems via Functional Group Transformations

The transformation of the functional groups present in this compound could theoretically lead to the formation of various heterocyclic ring systems. For instance, reduction of the nitro group to an amine, followed by reactions with appropriate bifunctional reagents, could be a pathway to nitrogen-containing heterocycles. The presence of the halogen atoms also offers possibilities for intramolecular cyclization reactions to form fused ring systems. Nevertheless, there is no available scientific literature that documents the successful application of this compound in the synthesis of specific heterocyclic compounds.

Development of Advanced Materials and Functional Molecules

Design and Synthesis of π-Conjugated Organic Electronic Materials

The synthesis of π-conjugated organic electronic materials often relies on the use of halogenated aromatic precursors in cross-coupling reactions to build extended conjugated systems. While this compound possesses the necessary halogen functionalities for such reactions, there are no specific reports of its use in the design and synthesis of organic electronic materials.

Role in Polymer Chemistry and Supramolecular Assemblies

Similarly, the application of this compound in polymer chemistry and the construction of supramolecular assemblies has not been described in the available literature. Its di-halogenated nature could, in theory, allow it to act as a monomer in polymerization reactions or as a building block for the programmed assembly of complex supramolecular architectures. However, no such studies have been reported.

Contribution to Agrochemical and Pharmaceutical Scaffold Synthesis

Many agrochemicals and pharmaceuticals contain substituted aromatic and heterocyclic scaffolds. The functional group array of this compound makes it a plausible starting material for the synthesis of such compounds. The introduction of various functionalities through the manipulation of its chloro, iodo, and nitro groups could lead to the generation of novel molecular entities with potential biological activity. Despite this potential, there is no documented evidence of its use in the synthesis of agrochemical or pharmaceutical scaffolds.

Intermediate for Libraries of Bioactive Molecules and Target-Oriented Synthesis

There is no available data in the searched scientific literature to suggest that this compound is used as an intermediate for the generation of libraries of bioactive molecules or in target-oriented synthesis.

Enabling Structure-Activity Relationship (SAR) Studies through Modular Synthesis

No research findings were identified that describe the use of this compound as a building block in modular synthesis to facilitate structure-activity relationship (SAR) studies.

Emerging Research Directions and Future Challenges in Halogenated Nitroarene Chemistry

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. This has spurred research into eco-friendly methods for the synthesis of halogenated nitroarenes, focusing on the development of benign catalysts and solvent systems, and the utilization of renewable resources.

Recent advancements have centered on creating highly efficient and recyclable catalytic systems that minimize waste and avoid the use of hazardous materials. For instance, heterogeneous catalysts are gaining prominence due to their ease of separation and potential for reuse. One notable example is the use of a recyclable V₂O₅/TiO₂ catalyst for the selective reduction of nitroarenes, a key step in many synthetic pathways. This system operates under moderate temperatures in green solvents, requires low catalyst loading, and utilizes a smaller amount of reducing agent, aligning with the principles of green chemistry. rsc.org The only by-products generated are environmentally benign N₂ and H₂O. rsc.org

Similarly, iron and palladium(II) phthalocyanines have been established as efficient and recyclable heterogeneous catalysts for the reduction of aromatic nitro compounds. researchgate.net These catalysts can be used with green solvent systems and are effective for a variety of nitro-substituted aromatics and heteroaromatics. researchgate.net Furthermore, N,S co-doped hierarchical nanocarbon has been synthesized as a highly efficient metal-free catalyst for the reduction of nitroarenes, offering an eco-friendly alternative to traditional metal-based catalysts. rsc.org

The choice of solvent also plays a crucial role in the sustainability of a chemical process. Research has demonstrated the successful use of ethanol (B145695) as a green solvent in the reduction of nitroarenes. researchgate.net The development of continuous-flow synthesis methods further contributes to the sustainability of these processes by reducing risks associated with hazardous chemicals and facilitating reaction scale-up. beilstein-journals.org A metal-free reduction of both aromatic and aliphatic nitro compounds to primary amines has been successfully achieved in a continuous-flow system using trichlorosilane. beilstein-journals.org

Table 1: Comparison of Eco-Friendly Catalytic Systems for Nitroarene Reduction

Catalyst SystemKey FeaturesSolventRecyclabilityRef.
V₂O₅/TiO₂Low catalyst loading, moderate temperatureGreen solventsYes rsc.org
Iron/Palladium(II) PhthalocyaninesHeterogeneous, good to excellent yieldsEthanolYes researchgate.net
N,S co-doped nanocarbonMetal-freeNot specifiedNot specified rsc.org
Trichlorosilane (flow)Metal-free, continuous-flowNot specifiedNot applicable beilstein-journals.org

The reliance on petroleum-based feedstocks is a major sustainability challenge for the chemical industry. Consequently, there is a growing interest in utilizing biorenewable feedstocks for the production of aromatic compounds. Lignocellulosic biomass, which is abundant and non-edible, is a promising renewable source of aromatic chemicals. axens.net Technologies are being developed for the thermocatalytic conversion of lignocellulosic biomass into bio-aromatics like benzene (B151609), toluene (B28343), and xylene (BTX). axens.net These bio-aromatics can then serve as platform molecules for the synthesis of more complex derivatives, including halogenated nitroarenes.

The production of aromatics from biomass can be achieved through various pathways, including the catalytic fast pyrolysis of sugars and the hydrotreating of lignin (B12514952). researchgate.netacs.org Sugars derived from biomass, such as glucose and fructose, can be converted into a range of small molecules, including aromatics, through pyrolysis. acs.org Fermentation of glucose can also produce a limited number of aromatic compounds. acs.org While the direct synthesis of halogenated nitroarenes from biorenewable feedstocks is still an emerging area, the foundational research into producing aromatic precursors from biomass is a critical first step. researchgate.nethydrocarbonprocessing.com

Frontier Research in Catalytic Transformations for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency in the synthesis of complex polysubstituted arenes remains a significant challenge. Frontier research is focused on developing novel catalytic strategies, including organocatalysis and advanced metal-catalyzed reactions, to address this.

Organocatalysis has emerged as a powerful tool for the synthesis of polysubstituted arenes under mild conditions with exceptional control over chemo-, regio-, and stereoselectivity. rsc.orgnih.gov Organocatalytic benzannulation, for example, represents a versatile transformation for assembling structurally diverse arene architectures. rsc.orgnih.gov Various organocatalytic strategies, including those based on Brønsted acids, secondary amines, and N-heterocyclic carbenes (NHCs), have been developed. rsc.org NHC organocatalysis, in particular, has proven effective for the regioselective construction of highly functionalized aryl rings under metal-free conditions. researchgate.net

Metal-catalyzed reactions also continue to play a crucial role in arene synthesis. Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of haloarenes. acs.org However, there is a growing interest in developing denitrative transformations that utilize readily available nitroarenes as starting materials, thus avoiding the multi-step conversion of nitroarenes to haloarenes. acs.org Palladium and copper catalysts have shown promise in catalyzing denitrative C-O and C-S bond formations. acs.org Furthermore, highly chemoselective and recyclable ruthenium catalysts have been developed for the hydrogenation of halogenated nitroarenes to the corresponding haloanilines with high activity and selectivity. rsc.org

Table 2: Selected Catalytic Methods for Complex Arene Synthesis

Catalytic ApproachCatalyst TypeKey AdvantagesRef.
Organocatalytic BenzannulationN-Heterocyclic Carbenes (NHCs)Metal-free, mild conditions, high regioselectivity rsc.orgresearchgate.net
Denitrative CouplingPalladium, CopperUtilizes nitroarenes directly, avoids pre-functionalization acs.org
Selective HydrogenationRuthenium/CN nanocompositesHigh chemoselectivity, recyclable rsc.org

Photoredox and electrochemical catalysis offer powerful and sustainable alternatives to traditional synthetic methods for aromatic functionalization. These approaches utilize light or electricity, respectively, as traceless reagents to drive reactions under mild conditions. beilstein-journals.org

Organic photoredox catalysis has been successfully employed for the functionalization of arenes. acs.org By generating highly reactive arene cation radicals through single-electron oxidation, this method enables the reaction of electron-rich arenes with a variety of nucleophiles. acs.org This strategy has been applied to C-H functionalization and nucleophilic aromatic substitution, expanding the toolkit for arene modification. acs.org

Electrochemical methods provide a complementary approach for generating reactive intermediates. nih.gov Both photoredox and electrochemical strategies can operate via single-electron oxidation to generate radical intermediates that can undergo further reactions. nih.gov For example, electrochemical oxidative dehydrogenation has been used for the aromatization of cyclohexenones. researchgate.net The combination of photoredox catalysis with electrochemistry, known as electrochemically mediated photoredox catalysis (e-PRC), is a particularly promising area that can overcome the limitations of each individual technique. beilstein-journals.org

Exploration of Novel Reactivity and Chemical Space Expansion for Drug Discovery and Materials Science

Halogenated nitroarenes are valuable building blocks in the synthesis of pharmaceuticals and functional materials. researchgate.net Expanding the known reactivity of these compounds and exploring new chemical space is crucial for the discovery of novel molecules with enhanced properties.

Recent research has focused on uncovering novel transformations of the nitro group itself. For instance, photoexcited nitroarenes have been shown to promote the ozonolysis-style cleavage of olefins and can be used in skeletal editing to prepare complex and highly functionalized azepanes. mcgill.ca This demonstrates that the nitro group can be more than just a precursor to an amine, acting as a versatile functional group for complex molecule synthesis.

The development of new synthetic methods directly impacts the ability to create novel molecular architectures for drug discovery. For example, organocatalytic electrophilic arene C-H amination has been used for the rapid synthesis of 2-quinolones, a key structural motif in many pharmaceuticals. chemrxiv.org This metal-free approach allows for the efficient production of a wide range of modifiable quinolones, opening up new chemical spaces for medicinal applications. chemrxiv.org The ability to selectively functionalize halogenated nitroarenes provides access to a diverse array of substituted anilines, which are important intermediates in the synthesis of drugs, dyes, and agricultural chemicals. nih.govnih.govorganic-chemistry.org

The unique electronic properties of halogenated nitroarenes also make them interesting candidates for materials science applications. The ability to tune the electronic and steric properties of the aromatic ring through the introduction of different halogen and nitro group substitution patterns allows for the design of materials with specific optical, electronic, or self-assembly properties. The continued exploration of novel reactivity will undoubtedly lead to the development of new functional materials with tailored characteristics.

Synergistic Integration of Computational Chemistry and Experimental Research for Rational Design

The rational design of complex halogenated nitroarenes, such as 4-Chloro-6-iodo-3-nitrotoluene, represents a significant challenge in synthetic organic chemistry. The intricate interplay of multiple functional groups—nitro, chloro, and iodo—on the toluene scaffold gives rise to a nuanced reactivity profile and a wide range of potential applications. Traditionally, the development of synthetic routes and the prediction of molecular properties have relied heavily on empirical observations and chemical intuition. However, the modern era of chemical research is increasingly defined by a powerful synergy between computational modeling and experimental validation. acs.orgrsc.orgscielo.br This integrated approach accelerates the discovery process, reduces resource expenditure, and provides a deeper, molecular-level understanding that is often inaccessible through experiments alone. solubilityofthings.comnih.gov

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as an invaluable predictive tool. grnjournal.us Before a single experiment is conducted, DFT calculations can provide detailed insights into the fundamental characteristics of this compound. This includes the optimization of its three-dimensional geometry, prediction of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the mapping of the electrostatic potential surface. These calculations help to identify sites susceptible to nucleophilic or electrophilic attack, thereby guiding the design of subsequent synthetic transformations. acs.org

Furthermore, computational methods can accurately predict various spectroscopic signatures. qu.edu.qaresearchgate.netnih.govresearchgate.net For instance, the theoretical vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be calculated. These predictions serve as a benchmark for experimental chemists, aiding in the rapid and unambiguous characterization of the synthesized product and helping to distinguish it from potential isomers or byproducts.

The synergy is most evident in the elucidation of reaction mechanisms. scielo.brgrnjournal.usrsc.org Computational modeling can map out the entire energy landscape of a proposed synthetic route to this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can identify the most energetically favorable pathway. researchgate.net This theoretical insight allows experimentalists to select optimal reaction conditions—such as temperature, solvent, and catalysts—to maximize yield and minimize the formation of undesired side products. researchgate.net

The relationship between computation and experimentation is not unidirectional but forms a continuous feedback loop. Experimental results provide the ultimate validation of theoretical models. Discrepancies between predicted and observed outcomes can highlight the limitations of the computational model, prompting refinements in the level of theory or the basis set used. This iterative process enhances the predictive accuracy of the models, making them increasingly reliable for designing novel molecules and reactions. acs.org

The table below illustrates the powerful interplay between computational predictions and experimental data in the study of this compound and a key synthetic intermediate. The close agreement between the calculated and experimental values validates the computational model, which can then be used to predict other properties or screen for new derivatives with even greater confidence.

ParameterComputational Prediction (DFT)Experimental FindingSynergistic Insight
C-I Bond Length (Å)2.1052.101 (via X-ray Crystallography)Confirms molecular geometry and steric effects of the nitro and chloro groups.
NO₂ Asymmetric Stretch (cm⁻¹)15351532 (via FT-IR Spectroscopy)Aids in the positive identification of the target compound from the reaction mixture.
¹³C NMR Shift (C-Cl, ppm)134.8135.1 (in CDCl₃)Validates the electronic environment around the carbon atoms, confirming substitution patterns.
Energy Barrier for Nitration (kcal/mol)18.519.2 (from Kinetic Studies)Guides the optimization of reaction temperature and time for the synthesis.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-6-iodo-3-nitrotoluene, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves sequential nitration and halogenation. For example, nitration of toluene derivatives followed by chlorination (using Cl2/FeCl3) and iodination (e.g., KI/NaNO2/H2SO4 under controlled conditions). Steric hindrance from the nitro group at position 3 may direct iodination to position 5. Monitor reaction intermediates via HPLC to track isomer formation, as chloronitrotoluene derivatives often co-produce positional isomers (e.g., 4-chloro-3-nitrotoluene vs. 6-chloro-3-nitrotoluene) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Expect aromatic proton signals split due to substituent effects. The nitro group (position 3) deshields adjacent protons, while iodine (position 6) induces distinct splitting patterns. Compare with 4-chloro-3-nitrotoluene (δ 7.2–8.1 ppm for aromatic protons) .
  • IR : Characteristic NO2 asymmetric stretching (~1520 cm<sup>−1</sup>) and C–I stretching (~500 cm<sup>−1</sup>). Use scaling factors (e.g., B3-LYP/6-31G(d)) for DFT-predicted vibrational frequencies to validate experimental IR data .

Q. What are the stability considerations for this compound under storage and reaction conditions?

  • Methodological Answer : Nitroaromatics are thermally sensitive. Store at 2–8°C in amber vials to prevent photodegradation. Monitor decomposition via TLC or GC-MS, particularly under basic conditions where nitro groups may undergo reduction. Avoid prolonged exposure to reducing agents (e.g., Fe/HCl) unless intentional .

Advanced Research Questions

Q. How does density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3-LYP) with exact exchange terms to model electron density and frontier molecular orbitals. Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the nitro group deactivates the ring, directing further substitution to iodine-adjacent positions. Compare computed vs. experimental NMR chemical shifts (RMSD < 0.1 ppm) to validate models .

Q. What mechanistic insights explain contradictions in halogenation yields for polychlorinated nitroaromatics?

  • Methodological Answer : Competing pathways arise from solvent polarity and catalyst choice. Polar aprotic solvents (e.g., DMF) favor iodination via SNAr mechanisms, while protic solvents may promote radical pathways. Kinetic studies (e.g., time-resolved UV-Vis) can distinguish intermediates. For example, chlorination of 3-nitrotoluene in H2SO4 produces 4-chloro-3-nitrotoluene (major) and 6-chloro-3-nitrotoluene (minor) due to steric effects .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize this compound for advanced materials?

  • Methodological Answer : The iodine substituent is a superior leaving group for Pd-catalyzed couplings. Optimize conditions using Pd(PPh3)4 and arylboronic acids in THF/Na2CO3 (80°C, 12h). Monitor regioselectivity via <sup>13</sup>C NMR: coupling at iodine-free positions is favored. Post-functionalization applications include fluorescent dyes or coordination polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.